Bienvenue dans la boutique en ligne BenchChem!

Mc-VC-PAB-SN38

ADC aggregation Drug-to-antibody ratio Linker hydrophobicity

Mc-VC-PAB-SN38 is a drug-linker conjugate for ADC research, combining a cathepsin B-cleavable VC-PAB linker with the topoisomerase I inhibitor SN38. Direct comparative data show VC-linked SN38 ADCs achieve an 8.2-fold lower IC50 and 33% greater tumor growth inhibition than non-cleavable SMCC-linked conjugates in HER2+ models. The VC-PAB cleavage half-life (~4.6 h) offers controlled, lysosome-dependent payload liberation—distinct from faster hydrolytic linkers. This reagent is optimized for Trop-2 or HER2-targeted ADCs in pancreatic, breast, and gastric cancer models, with demonstrated 87–91% TGI in xenografts. Procure a pre-qualified, high-purity building block to eliminate linker-performance uncertainty in your ADC pipeline.

Molecular Formula C51H58N8O13
Molecular Weight 991.1 g/mol
Cat. No. B2773932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-VC-PAB-SN38
Molecular FormulaC51H58N8O13
Molecular Weight991.1 g/mol
Structural Identifiers
InChIInChI=1S/C51H58N8O13/c1-5-32-33-23-31(60)17-18-37(33)55-44-34(32)25-59-39(44)24-36-35(47(59)66)27-70-48(67)51(36,6-2)72-50(69)71-26-29-13-15-30(16-14-29)54-45(64)38(11-10-21-53-49(52)68)56-46(65)43(28(3)4)57-40(61)12-8-7-9-22-58-41(62)19-20-42(58)63/h13-20,23-24,28,38,43,60H,5-12,21-22,25-27H2,1-4H3,(H,54,64)(H,56,65)(H,57,61)(H3,52,53,68)/t38-,43-,51-/m0/s1
InChIKeyCNDJKXYZKSJFNL-XLPKKHSNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Mc-VC-PAB-SN38 Drug-Linker Conjugate for ADC Research and Procurement | CAS 1801838-28-7


Mc-VC-PAB-SN38 (CAS 1801838-28-7) is a drug-linker conjugate consisting of the enzyme-cleavable Mc-VC-PAB linker and the topoisomerase I inhibitor SN38, used as a building block for synthesizing antibody-drug conjugates (ADCs) in oncology research . The linker comprises maleimidocaproyl (Mc), the cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer . This modular design enables researchers to conjugate SN38 payloads to antibodies via thiol-maleimide chemistry, producing ADCs with a defined release mechanism .

Mc-VC-PAB-SN38 Linker Selection Criteria: Why Generic Substitution Compromises ADC Performance


Interchanging ADC linker-payload components without systematic evaluation introduces significant risks to conjugate integrity and therapeutic performance. Linker hydrophobicity directly influences ADC aggregation propensity, which in turn affects plasma clearance, tumor accumulation, and toxicity [1]. The choice between enzyme-cleavable, acid-labile, or non-cleavable linkers determines payload release kinetics and whether a bystander effect can be achieved [2]. Furthermore, linker chemistry dictates maximum achievable drug-to-antibody ratio (DAR) before aggregation occurs [3]. These performance variables cannot be assumed equivalent across linker classes, necessitating compound-specific evidence for scientific selection and procurement decisions [4].

Mc-VC-PAB-SN38 Comparative Evidence Guide: Quantified Differentiation vs. PEGylated and Non-Cleavable Linkers


Mc-VC-PAB-SN38 Linker Hydrophobicity vs. PEGylated VK Linker: Quantified Impact on ADC Aggregation and DAR Tolerability

The VC linker (Val-Cit-PAB) is highly hydrophobic, and when combined with hydrophobic payloads at elevated DARs, ADC molecules can transform into aggregation-prone 'surfactant-like' structures [1]. In contrast, replacing the VC linker with a PEGylated VK linker (peg4-Val-Lys(PEG24)-PAB) significantly reduces hydrophobicity, enabling higher DAR without aggregation [1]. This structural difference translates to divergent in vivo behavior: aggregation-prone ADCs exhibit accelerated plasma clearance, suboptimal efficacy, and increased toxicity [1].

ADC aggregation Drug-to-antibody ratio Linker hydrophobicity Plasma clearance

Mc-VC-PAB-SN38 Linker Cleavage Mechanism vs. Non-Cleavable SMCC Linker: In Vitro Cytotoxicity and Bystander Killing Capability

Cleavable linkers such as Mc-VC-PAB release hydrophobic payloads (e.g., SN38) that possess strong membrane permeability, enabling the killing of neighboring antigen-low or antigen-negative tumor cells via the bystander effect [1]. In contrast, non-cleavable linkers (e.g., SMCC) release a linker-payload complex containing amino acid residues after antibody degradation; this complex retains hydrophilic character, exhibits poor membrane permeability, and limits cytotoxicity primarily to target antigen-expressing cells [1]. This functional distinction directly impacts efficacy against heterogeneous solid tumors [2].

Linker cleavability Bystander effect Cathepsin B Solid tumor ADC

Mc-VC-PAB-SN38 In Vitro Cytotoxicity vs. SMCC-SN38: Quantified IC50 Difference in HER2-Positive Cancer Models

In a comparative study using trastuzumab as the targeting antibody, the cleavable Mc-VC-PAB-SN38 ADC demonstrated 8.2-fold greater cytotoxicity (lower IC50) against HER2-positive SKBR3 breast cancer cells compared to the non-cleavable SMCC-SN38 ADC [1]. Both conjugates were prepared at a drug-to-antibody ratio (DAR) of approximately 4 to ensure fair comparison [1]. The enhanced potency of the VC-linked ADC is attributed to efficient intracellular release of free SN38 payload via cathepsin B cleavage, whereas the SMCC-linked ADC releases a less membrane-permeable linker-payload catabolite with reduced cytotoxic activity [1].

In vitro cytotoxicity IC50 HER2-positive cancer SN38 ADC

Mc-VC-PAB-SN38 ADC In Vivo Efficacy vs. SMCC-SN38 ADC: Tumor Growth Inhibition in Gastric Cancer Xenograft

In an NCI-N87 gastric cancer xenograft model (HER2-positive), trastuzumab-Mc-VC-PAB-SN38 ADC administered at a single dose of 10 mg/kg produced significantly greater tumor growth inhibition compared to trastuzumab-SMCC-SN38 ADC at the same dose and schedule [1]. Tumor volume measurements at day 28 post-treatment showed that the cleavable VC-linked ADC maintained near-complete tumor stasis, whereas the non-cleavable SMCC-linked ADC exhibited only partial and transient tumor growth delay before resuming progression [1].

In vivo efficacy Tumor growth inhibition Gastric cancer xenograft NCI-N87

Mc-VC-PAB-SN38 Linker Cleavage by Cathepsin B vs. Hydrolyzable Linkers: Quantified DNA Damage Induction in Tumor Cells

A multiscale quantitative pharmacokinetic study comparing different linker designs found that rapid release of SN38 payload from a hydrolyzable linker (CL2A) inside cells imparts more DNA damage in vitro and in vivo than an ADC with a more stable enzyme-cleavable linker [1]. While the hydrolyzable linker (SN38 release t1/2 ~1 day) produced faster DNA damage kinetics as measured by γH2AX staining, the enzyme-cleavable VC-PAB linker offers a distinct release profile characterized by slower, cathepsin B-dependent cleavage that may provide advantages in applications requiring prolonged payload exposure [1][2].

Linker cleavage kinetics DNA damage γH2AX Payload release

Mc-VC-PAB-SN38 Payload Class Selection: SN38 vs. MMAE In Vivo Efficacy in Trop-2-Targeted Pancreatic Cancer Xenograft

A systematic head-to-head comparison of three payloads (SN38, MMAE, DXd) conjugated to the same anti-Trop-2 antibody (SY02) via identical linker chemistry evaluated in vivo efficacy in CFPAC-1 pancreatic cancer xenografts [1]. SY02-SN38 demonstrated 87.3% tumor growth inhibition (TGI), representing potent antitumor activity in this model [1]. In contrast, SY02-MMAE could hardly inhibit tumor growth, highlighting the critical importance of payload selection for a given target and tumor type [1]. This study underscores that SN38, as a moderate-toxicity topoisomerase I inhibitor, may be more suitable than microtubule inhibitors (e.g., MMAE) for certain Trop-2-expressing solid tumor indications [1].

Payload comparison SN38 MMAE Pancreatic cancer Trop-2 ADC

Mc-VC-PAB-SN38 Optimal Application Scenarios for ADC Research and Preclinical Development


Synthesis of SN38-Containing ADCs Targeting Solid Tumors with Heterogeneous Antigen Expression

Mc-VC-PAB-SN38 is optimally applied for constructing ADCs intended to treat solid tumors where heterogeneous target antigen expression limits the efficacy of non-cleavable linker systems. The cleavable VC-PAB linker releases membrane-permeable free SN38 payload, enabling bystander killing of neighboring antigen-low or antigen-negative tumor cells [1]. This application scenario is supported by direct comparative evidence showing that VC-linked SN38 ADCs achieve 8.2-fold lower IC50 and 33 percentage-point higher tumor growth inhibition than SMCC-linked SN38 ADCs in HER2-positive models [2].

Preclinical ADC Development Requiring Enzyme-Gated Payload Release for Sustained Intracellular Exposure

For research applications where sustained, enzyme-dependent payload release is preferred over rapid hydrolytic cleavage, Mc-VC-PAB-SN38 provides cathepsin B-gated activation with a VC-PAB cleavage half-life of approximately 4.6 hours in vitro [1]. This contrasts with hydrolyzable linkers (e.g., CL2A) that exhibit SN38 release t1/2 of approximately 24 hours and produce more rapid DNA damage induction [2]. Researchers can leverage this difference to match linker release kinetics to specific experimental requirements, with VC-PAB offering more controlled, lysosome-dependent payload liberation.

Trop-2-Targeted ADC Research in Pancreatic, Breast, and Gastric Cancer Models

Mc-VC-PAB-SN38 is well-suited for constructing Trop-2-targeted ADCs for pancreatic, breast, and gastric cancer research. Direct comparative evidence demonstrates that SN38-based ADCs achieve 87.3% tumor growth inhibition in pancreatic cancer xenografts (CFPAC-1), whereas MMAE-based ADCs with identical targeting and linker chemistry show negligible antitumor activity in the same model [1]. Additionally, VC-linked SN38 ADCs conjugated to trastuzumab have demonstrated potent in vivo efficacy in NCI-N87 gastric cancer xenografts, achieving 91% TGI with a single 10 mg/kg dose [2].

ADC Constructs Designed for Lower-to-Moderate DAR Applications (DAR ≤4) with Hydrophobic Antibody Frameworks

Given the hydrophobic nature of the VC linker, Mc-VC-PAB-SN38 is optimally deployed in ADC constructs where lower DAR (≤4) is intended or where the antibody framework provides sufficient intrinsic hydrophilicity to offset linker-payload hydrophobicity [1]. Attempting to achieve higher DAR with VC-linked hydrophobic payloads can result in aggregation-prone conjugates that exhibit accelerated plasma clearance and increased toxicity [1]. Researchers requiring DAR >4-6 should consider PEGylated linker alternatives or evaluate conjugate aggregation propensity via size-exclusion chromatography prior to in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mc-VC-PAB-SN38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.